molecular formula C12H7ClN2O5S B3051292 4-chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide CAS No. 327060-12-8

4-chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

Cat. No.: B3051292
CAS No.: 327060-12-8
M. Wt: 326.71 g/mol
InChI Key: OMGXNXJJONDDHN-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chloro group, a nitro group, and a sulfonamide group attached to a benzene ring, along with a cyclohexadienone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the nitration of 4-chlorobenzenesulfonamide followed by the introduction of the cyclohexadienone moiety through a condensation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexadienone moiety.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Formation of 4-chloro-3-amino-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products with modified cyclohexadienone structures.

Scientific Research Applications

4-chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitrobenzonitrile: Similar structure but with a nitrile group instead of the sulfonamide and cyclohexadienone moieties.

    4-chloro-3-nitrobenzenesulfonamide: Lacks the cyclohexadienone moiety.

    4-chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)aniline: Similar structure but with an aniline group instead of the sulfonamide group.

Uniqueness

4-chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is unique due to the presence of both the sulfonamide and cyclohexadienone moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O5S/c13-11-6-5-10(7-12(11)15(17)18)21(19,20)14-8-1-3-9(16)4-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGXNXJJONDDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387386
Record name 4-chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327060-12-8
Record name NSC727439
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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